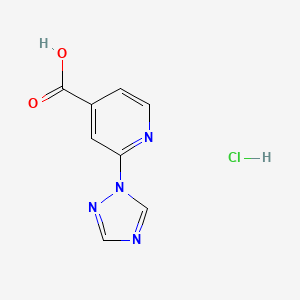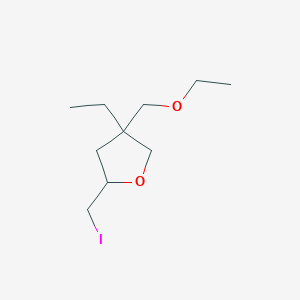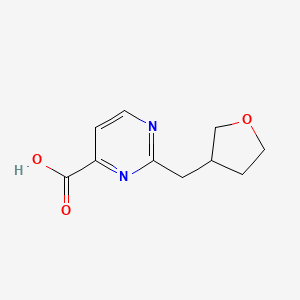![molecular formula C12H16N2O2 B13224771 Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13224771.png)
Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique bicyclic structure, which includes a cyclopropyl group and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with cyclopropyl ketone, followed by esterification to introduce the carboxylate group. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The cyclopropyl group can enhance binding affinity through hydrophobic interactions, while the carboxylate ester can participate in hydrogen bonding with target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with a similar bicyclic structure but lacking the cyclopropyl and ester groups.
Cyclopropyl-imidazo[1,2-a]pyridine: Similar structure but without the carboxylate ester.
Methyl-imidazo[1,2-a]pyridine: Contains the ester group but lacks the cyclopropyl group.
Uniqueness
Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is unique due to the presence of both the cyclopropyl and ester groups, which confer distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile scaffold in drug discovery and material science.
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
methyl 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)11-10(8-5-6-8)13-9-4-2-3-7-14(9)11/h8H,2-7H2,1H3 |
InChI-Schlüssel |
KUUBXRHKNNWZLS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(N=C2N1CCCC2)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13224702.png)
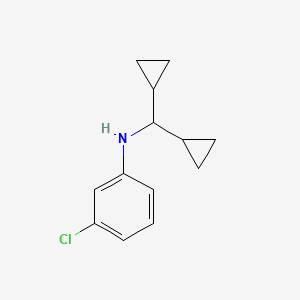
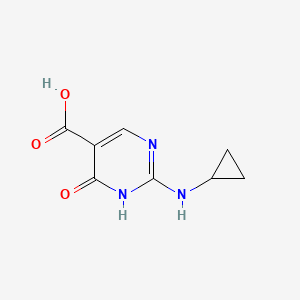
![1,6-Dimethyl-7-azabicyclo[4.2.0]octane](/img/structure/B13224731.png)


![[3-(Hexylamino)phenyl]methanol](/img/structure/B13224740.png)

![3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13224766.png)
![tert-Butyl 4-{5-[(diethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13224773.png)
